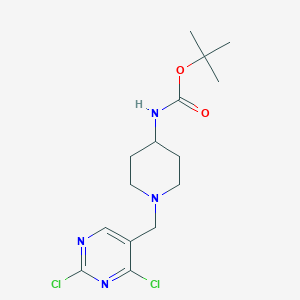

Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate

描述

Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 2,4-dichloropyrimidine substituent. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, a piperidine ring, and a dichlorinated pyrimidine moiety. The dichloropyrimidine group is notable for its electron-withdrawing properties, which may enhance reactivity in nucleophilic substitution or cross-coupling reactions .

属性

IUPAC Name |

tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-11-4-6-21(7-5-11)9-10-8-18-13(17)20-12(10)16/h8,11H,4-7,9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRLCADUPFNDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine/Piperidine Scaffolds

The following table compares key structural and functional attributes of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate with related compounds from the evidence:

Research Findings and Challenges

Analytical Data

The dichloropyrimidine group would likely produce distinct 1H NMR signals at δ 8.5–9.0 ppm for pyrimidine protons .

常见问题

Q. What are the key considerations for designing a synthesis route for this compound?

The synthesis typically involves multi-step reactions, such as coupling the 2,4-dichloropyrimidine moiety to a piperidine-carbamate scaffold. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce substituents, followed by Boc protection/deprotection steps . Critical factors include:

- Reagent compatibility : Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.

- Catalyst selection : Pd₂(dba)₃ with BINAP ligand enables efficient amination .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is essential for isolating intermediates, as seen in patent examples .

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic and chromatographic methods are required:

- NMR : ¹H and ¹³C NMR verify regioselectivity (e.g., tert-butyl group at δ ~1.36 ppm; pyrimidine protons at δ ~8.22 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- HPLC : Purity analysis (>95%) using reverse-phase columns under optimized gradients .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, analogous tert-butyl carbamates and chloropyrimidines require:

- PPE : Gloves, lab coats, and chemical goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders or solvents .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Discrepancies (e.g., unexpected peaks in NMR) may arise from:

- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to differentiate between N-methylation positions on the piperidine ring .

- Residual solvents : Compare integration ratios with deuterated solvent signals.

- Dynamic processes : Variable-temperature NMR can identify conformational exchange in the piperidine ring .

Q. What strategies optimize yield in the final coupling step?

Patent data suggests:

- Reaction time/temperature : Prolonged heating (e.g., 12–24 h at 100°C) improves conversion for sterically hindered intermediates .

- Base selection : LHMDS (Lithium hexamethyldisilazide) enhances nucleophilicity in amination reactions .

- Solvent effects : Toluene or THF stabilizes transition metals in Pd-catalyzed steps .

Q. How does the dichloropyrimidine moiety influence reactivity in downstream applications?

The 2,4-dichloro groups serve as:

- Electrophilic sites : Enable sequential substitutions (e.g., replacing Cl with amines or alkoxy groups for SAR studies) .

- Hydrogen-bond acceptors : Critical for binding in kinase inhibitors or PROTACs, as seen in structural analogs .

- Metabolic stability : Chlorine atoms reduce oxidative degradation in vivo compared to unsubstituted pyrimidines .

Q. What analytical methods detect degradation products under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- LC-MS/MS : Identify hydrolyzed products (e.g., loss of tert-butyl group or piperidine ring oxidation) .

- Kinetic modeling : Predict shelf life using Arrhenius equations for temperature-dependent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。